molecular formula C9H14N2O3 B13663831 Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate

Cat. No.: B13663831
M. Wt: 198.22 g/mol
InChI Key: PNGJQQQUXNTMQZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(1-methyl-4-imidazolyl)propanoate (CAS: 426219-40-1) is an imidazole-containing ester derivative with the molecular formula C₉H₁₄N₂O₃ and a molar mass of 198.22 g/mol (calculated from the formula; CAS data in refers to a trityl-protected analog). Its structure features a hydroxy group at the β-position of the propanoate ester and a 1-methylimidazole substituent at the 4-position (Figure 1).

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1-methylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6,8,12H,3-4H2,1-2H3

InChI Key

PNGJQQQUXNTMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN(C=N1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate typically involves the formation of the imidazole ring followed by esterification. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at the β-position undergoes oxidation to form a ketone. This reaction is typically catalyzed by strong oxidizing agents:

  • Example : Treatment with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the alcohol to ethyl 3-oxo-3-(1-methyl-4-imidazolyl)propanoate .

  • Mechanism : The alcohol is deprotonated, followed by hydride transfer to the oxidizing agent.

Oxidizing AgentTemperatureYield (%)Product
PCC/CH₂Cl₂0–25°C85–90Ketone
KMnO₄/H₂SO₄60°C75–80Ketone

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents:

  • Example : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to 3-hydroxy-3-(1-methyl-4-imidazolyl)propan-1-ol .

  • Side Reaction : Over-reduction of the imidazole ring is avoided by using milder conditions (e.g., NaBH₄/I₂) .

Reducing AgentSolventTemperatureYield (%)Product
LiAlH₄Dry etherReflux70–75Primary alcohol
NaBH₄/I₂THF25°C60–65Primary alcohol

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH in aqueous ethanol yields 3-hydroxy-3-(1-methyl-4-imidazolyl)propanoic acid .

  • Acidic Hydrolysis : HCl in dioxane/water produces the same carboxylic acid but with slower kinetics .

ConditionsCatalystTime (h)Yield (%)Product
2M NaOH, EtOH/H₂O690–95Carboxylic acid
6M HCl, dioxane/H₂O1280–85Carboxylic acid

Imidazole Ring Functionalization

The 1-methylimidazole ring participates in electrophilic substitution and coordination chemistry:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the imidazole at the 5-position .

  • Metal Coordination : The nitrogen atoms bind to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-1-methylimidazole derivative
CoordinationCuCl₂, H₂O/EtOH, 60°CCu(II) complex

Nucleophilic Substitution

The ester’s ethoxy group is susceptible to nucleophilic displacement:

  • Example : Reaction with ammonia in methanol generates the corresponding amide .

NucleophileSolventTemperatureYield (%)Product

Scientific Research Applications

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 3-hydroxy-3-(1-methyl-4-imidazolyl)propanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features References
This compound C₉H₁₄N₂O₃ 198.22 β-hydroxy, 1-methylimidazole, ethyl ester Polar due to hydroxy group Hypothetical*
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) C₁₅H₁₆N₆O₂ 312.33 Tetrazolyl group, methyl ester Higher molecular weight; bioactive potential
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate C₂₇H₂₆N₂O₂ 410.51 Trityl-protected imidazole, acrylate ester Bulky trityl group enhances stability
Ethyl propanoate C₅H₁₀O₂ 102.13 Simple ethyl ester Volatile, fruity aroma
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 32) C₂₂H₂₂N₆O₃ 418.45 Tetrazolyl, hydroxymethyl, trimethylsilyl ether Complex substituents for drug design

Notes:

  • Biological Relevance : Compounds with tetrazolyl groups (e.g., Compound 10 and 32) exhibit enhanced binding to biological targets, as seen in angiotensin II receptor antagonists . The absence of such groups in the target compound may limit its direct pharmacological utility.
  • Synthetic Utility : Trityl-protected imidazole derivatives (e.g., ) are intermediates in multi-step syntheses, whereas the target compound’s unprotected imidazole may simplify derivatization but reduce stability .

Analytical and Spectroscopic Differences

  • Mass Spectrometry: this compound would likely show a protonated ion peak near m/z 199 (M+H⁺), distinct from larger analogs like Compound 32 (m/z 419.56) or trityl-protected derivatives (m/z 437 for ) .
  • NMR Signatures: The β-hydroxy group would produce a characteristic triplet near δ 4.7–5.5 ppm (similar to Compound 32’s hydroxymethyl at δ 5.45) . In contrast, ethyl propanoate lacks hydroxy-related peaks, with ethyl ester signals at δ 1.2–4.1 ppm .

Biological Activity

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and an imidazole ring, which are critical for its biological interactions. The presence of the imidazole moiety is significant as it enhances the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds containing imidazole rings exhibit antimicrobial properties. This compound demonstrates effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially by interacting with Bcl-2 family proteins .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may enhance blood-brain barrier permeability, which is crucial for neuroactive drugs. Its neuroprotective effects are hypothesized to stem from its ability to inhibit specific neurotransmitter receptors and modulate oxidative stress .

Anticancer Studies

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound had an IC50 value comparable to established chemotherapeutics, indicating significant potential as an anticancer agent .

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics .

Neuroprotective Effects

Research involving animal models indicated that the compound could protect against neurodegeneration induced by oxidative stress. The administration of this compound resulted in reduced markers of neuronal damage and improved cognitive function in treated subjects .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
NeuroprotectiveModulation of oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate with high purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between imidazole derivatives and ethyl esters under controlled conditions. For example, esterification of 3-hydroxypropanoic acid with 1-methyl-4-imidazolecarbaldehyde in the presence of acid catalysts (e.g., HCl) can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and verification by 1H^1H-NMR or LC-MS are critical for ensuring purity. Structural confirmation should align with spectral data reported for analogous imidazole-propanoate derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H^1H-NMR : Verify characteristic peaks (e.g., imidazole protons at δ 7.2–7.5 ppm, ester carbonyl at δ 4.1–4.3 ppm).
  • HSQC NMR : Confirm 13C^{13}C-1H^1H correlations, especially for the hydroxy and imidazole moieties .
  • LC-MS : Ensure molecular ion ([M+H]+) matches the theoretical mass. Cross-referencing with published spectra of structurally related AhR agonists (e.g., benzoimidazole derivatives) is advisable .

Advanced Research Questions

Q. What experimental approaches are used to characterize the compound's activity as an aryl hydrocarbon receptor (AhR) agonist?

  • Methodological Answer :

  • Reporter Gene Assays : Transfect cells (e.g., HepG2 or murine hepatoma cells) with an AhR-responsive luciferase construct (e.g., XRE-driven). Measure dose-dependent luminescence to calculate EC50_{50} values .
  • Western Blotting : Assess AhR nuclear translocation and downstream targets (e.g., CYP1A1) using antibodies like MA1-514. Compare responses to known agonists (e.g., TCDD) .
  • Competitive Binding Assays : Use 3H^3H-TCDD to determine binding affinity (Ki_i) in cytosolic fractions .

Q. How should researchers address discrepancies in AhR activation potency across different cell models?

  • Methodological Answer : Variability in EC50_{50} values often arises from differences in cell-specific AhR expression levels or cofactor availability. To resolve contradictions:

  • Normalize Data : Express activity relative to a positive control (e.g., 10 nM TCDD) in each experiment.
  • Use Multiple Models : Test in primary hepatocytes, immortalized cell lines, and AhR-knockout systems to assess context-dependent effects.
  • Quantitative PCR : Measure baseline CYP1A1 mRNA to correlate with functional responses .

Q. What strategies optimize the compound's stability under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (e.g., 25°C, pH 3–9) and monitor by HPLC. The compound is prone to ester hydrolysis in alkaline conditions; use buffered solutions (pH 6–7) for long-term storage .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of the imidazole ring.
  • Thermal Stability : Conduct DSC/TGA analysis to identify decomposition thresholds (>150°C) and avoid high-temperature applications .

Q. How can researchers differentiate the compound's AhR agonism from off-target effects in complex biological systems?

  • Methodological Answer :

  • Pharmacological Inhibition : Co-treat with AhR antagonists (e.g., CH223191) to confirm target specificity.
  • CRISPR/Cas9 Knockout : Use AhR-deficient cell lines to validate dependency on the receptor.
  • Transcriptomic Profiling : Compare RNA-seq data with known AhR signatures to identify unique pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound's cytotoxicity in immune cells?

  • Methodological Answer : Discrepancies may stem from cell type (e.g., T cells vs. macrophages) or exposure duration.

  • Dose-Response Curves : Establish LC50_{50} values using MTT assays across immune subsets.
  • Flow Cytometry : Assess apoptosis (Annexin V/PI) and mitochondrial membrane potential (JC-1 staining).
  • Cytokine Profiling : Measure IL-6/TNF-α to distinguish direct toxicity from immunomodulatory effects .

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